molecular formula C11H12N2O4 B11872537 6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline CAS No. 917892-74-1

6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline

Cat. No.: B11872537
CAS No.: 917892-74-1
M. Wt: 236.22 g/mol
InChI Key: FDPIEKIJGUUKRB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound is characterized by the presence of methoxy groups at the 6th and 7th positions, a nitro group at the 8th position, and a partially hydrogenated isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in the presence of polyphosphoric acid (PPA). This method is advantageous as it avoids the use of heavy metals and other toxic compounds, making the purification process simpler .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline-8-amine.

    Reduction: Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the nitro group, making it less reactive.

    8-Nitro-3,4-dihydroisoquinoline: Lacks the methoxy groups, affecting its lipophilicity and biological activity.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Fully hydrogenated core, altering its chemical reactivity and biological properties.

Uniqueness

6,7-Dimethoxy-8-nitro-3,4-dihydroisoquinoline is unique due to the combination of methoxy and nitro groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications.

Properties

CAS No.

917892-74-1

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

6,7-dimethoxy-8-nitro-3,4-dihydroisoquinoline

InChI

InChI=1S/C11H12N2O4/c1-16-9-5-7-3-4-12-6-8(7)10(13(14)15)11(9)17-2/h5-6H,3-4H2,1-2H3

InChI Key

FDPIEKIJGUUKRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=NCCC2=C1)[N+](=O)[O-])OC

Origin of Product

United States

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